Hydrogen-Bond Donor Capacity vs. 1,3,5-Hexatriene
Hexa-1,3,5-trien-3-ol possesses one hydrogen-bond donor and one hydrogen-bond acceptor, as computed from its SMILES structure C=CC=C(C=C)O [1]. In contrast, the parent hydrocarbon 1,3,5-hexatriene (CAS 2235-12-3) has zero hydrogen-bond donors and zero acceptors, as it contains only carbon and hydrogen [1]. This difference directly impacts reversed-phase chromatographic retention, aqueous solubility, and capacity for molecular recognition via hydrogen bonding.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (computed by Cactvs 3.4.8.18, PubChem) |
| Comparator Or Baseline | 1,3,5-Hexatriene: 0 (identical computation method) |
| Quantified Difference | +1 donor, absent in comparator |
| Conditions | Computed molecular descriptor, PubChem release 2025.04.14 |
Why This Matters
For separations scientists, the presence of a hydrogen-bond donor predicts markedly different retention on reversed-phase or HILIC columns; for medicinal chemists, it adds a key pharmacophoric feature absent in the all-hydrocarbon scaffold.
- [1] PubChem Compound Summary for CID 71374490, Hexa-1,3,5-trien-3-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/691401-67-9 (accessed May 2026). View Source
